molecular formula C13H25NO2 B6340299 tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate CAS No. 1221341-96-3

tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate

Cat. No.: B6340299
CAS No.: 1221341-96-3
M. Wt: 227.34 g/mol
InChI Key: HKHKVMSWNAZYCV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate is a sterically hindered ester compound featuring a cyclopentylamino substituent attached to a methylpropanoate backbone. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the cyclopentylamino moiety introduces rigidity and hydrophobicity, which are advantageous in medicinal chemistry for modulating target interactions. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules, given the prevalence of cyclopentylamino groups in enzyme inhibitors (e.g., PCSK9 inhibitors) .

Properties

IUPAC Name

tert-butyl 3-(cyclopentylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-10(12(15)16-13(2,3)4)9-14-11-7-5-6-8-11/h10-11,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHKVMSWNAZYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate typically involves the esterification of 3-(cyclopentylamino)-2-methylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Another method involves the use of tert-butyl hydroperoxide in the presence of a metal-free condition to achieve the esterification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are alcohols.

    Substitution: The major products are substituted esters and amines.

Scientific Research Applications

tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl Amino Esters

Compound Name Substituent Molecular Weight Purity Key Applications/Properties Reference
tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate Cyclopentylamino ~255.36* N/A Potential enzyme inhibitor intermediate (e.g., PCSK9)
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate Dimethoxyethylamino 247.33 ≥97% Pharmaceutical R&D, solubility enhancement
tert-Butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate Furan-2-ylmethylamino 239.31 NLT 97% Heterocyclic intermediate synthesis
tert-Butyl 3-amino-2-methylpropanoate hydrochloride Amino (hydrochloride) 209.68† ≥95% Versatile research reagent, improved crystallinity

*Calculated based on molecular formula (C13H25NO2). †Calculated for free base (hydrochloride adds ~36.46 g/mol).

Substituent Impact on Physicochemical Properties

  • Dimethoxyethylamino Group: The polar dimethoxyethyl chain improves aqueous solubility compared to cyclopentyl, making it suitable for formulations requiring enhanced bioavailability .
  • Furan-2-ylmethylamino Group: The aromatic furan ring enables π-π stacking interactions, useful in designing heterocyclic drug candidates .
  • Amino Hydrochloride: The ionic nature of the hydrochloride salt enhances crystallinity and stability, facilitating purification and storage .

Research Findings and Challenges

  • Stability and Reactivity: The tert-butyl group in all analogs confers stability, but the cyclopentylamino substituent may reduce reactivity in certain coupling reactions due to steric hindrance.
  • Biological Activity: While cyclopentylamino groups are linked to enzyme inhibition, specific data on this compound’s activity remain sparse, necessitating further study.
  • Synthetic Scalability: High-purity analogs (e.g., ≥97% purity in ) suggest scalable processes, but cyclopentylamino derivatives may require specialized purification techniques .

Biological Activity

tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a tert-butyl group and a cyclopentylamino moiety, this compound is being studied for its applications in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

The molecular formula of this compound is C13H23N O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which influence its biological activity.

Types of Reactions

Reaction TypeDescriptionMajor Products
OxidationCan be oxidized using agents like potassium permanganate.Carboxylic acids and ketones
ReductionAchieved using lithium aluminum hydride.Alcohols
SubstitutionNucleophilic substitution at the ester group.Substituted esters and amines

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can act as either an inhibitor or an activator of these targets, modulating their activity and impacting various biochemical pathways. The exact mechanism may vary based on the context in which the compound is utilized.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.
  • Antifungal Activity : Studies involving related compounds have demonstrated antifungal properties against strains like Trichophyton mentagrophytes and Trichophyton rubrum using disk diffusion methods .

Case Studies

  • Antifungal Efficacy : A comparative study was conducted on the antifungal activity of Butenafine and its CF₃-cyclobutane analogues against fungal strains. While the original drug showed slightly higher potency, modifications to the structure provided insights into the relationship between chemical structure and biological activity .
  • Metabolic Stability : Research has shown that replacing the tert-butyl group with trifluoromethyl groups can enhance metabolic stability in vitro. This modification leads to a significant increase in half-life during metabolic processes, suggesting potential improvements in pharmacokinetics for drug development .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

Compound NameStructureUnique Features
tert-Butyl 4-(cyclohexylamino)-2-methylbutanoateC15H29N O2Larger cyclohexane ring; potential for different activity
tert-Butyl 3-(pyrrolidinyl)-2-methylpropanoateC13H25N O2Contains a pyrrolidine ring; may exhibit different pharmacological profiles
tert-Butyl 3-(phenylethylamino)-2-methylpropanoateC17H29N O2Features a phenylethyl group; potentially more lipophilic

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